Home > Products > Screening Compounds P95880 > 1,3-bis[4-(1H-benzimidazol-2-yl)phenyl]urea
1,3-bis[4-(1H-benzimidazol-2-yl)phenyl]urea - 53859-71-5

1,3-bis[4-(1H-benzimidazol-2-yl)phenyl]urea

Catalog Number: EVT-3407074
CAS Number: 53859-71-5
Molecular Formula: C27H20N6O
Molecular Weight: 444.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1,3-bis[4-(1H-benzimidazol-2-yl)phenyl]urea is a complex organic compound that belongs to the benzimidazole family, characterized by its unique structure and potential biological applications. This compound features two benzimidazole moieties linked through a urea functional group, making it of interest in medicinal chemistry due to its diverse biological activities.

Source

The compound can be synthesized from commercially available precursors, specifically 2-(1H-benzimidazol-2-yl)aniline and various isocyanates. The synthesis process has been documented in several studies, highlighting its effectiveness and versatility in producing related benzimidazole derivatives .

Classification

1,3-bis[4-(1H-benzimidazol-2-yl)phenyl]urea is classified as a benzimidazole derivative and a urea compound. Benzimidazoles are known for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.

Synthesis Analysis

Methods

The synthesis of 1,3-bis[4-(1H-benzimidazol-2-yl)phenyl]urea typically involves a multi-step process:

  1. Formation of Benzimidazole: The initial step often includes the condensation of o-phenylenediamine with an appropriate aldehyde or isocyanate to form the benzimidazole ring.
  2. Urea Formation: The benzimidazole derivative is then reacted with isocyanates to produce the urea linkage.

Technical Details

In one documented method, the reaction of 2-(1H-benzimidazol-2-yl)aniline with isocyanates in a solvent mixture of dichloromethane and acetone yielded high conversion rates and good product yields (up to 93%) . The optimization of reaction conditions, such as temperature and reagent equivalents, plays a crucial role in maximizing yield.

Molecular Structure Analysis

Structure

The molecular structure of 1,3-bis[4-(1H-benzimidazol-2-yl)phenyl]urea consists of:

  • Two benzimidazole rings: Each connected to a central urea group.
  • Phenyl groups: Attached to the nitrogen atoms of the urea.

Data

The molecular formula is C20H16N4OC_{20}H_{16}N_{4}O, with a molecular weight of approximately 328.36 g/mol. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry are used for structural elucidation, confirming the presence of characteristic functional groups .

Chemical Reactions Analysis

Reactions

1,3-bis[4-(1H-benzimidazol-2-yl)phenyl]urea can participate in various chemical reactions typical for urea derivatives:

  • Nucleophilic substitutions: The nitrogen atoms can act as nucleophiles.
  • Coordination chemistry: It can form complexes with metal ions, enhancing its potential biological activity.

Technical Details

Studies have shown that modifications to the benzimidazole moiety can lead to derivatives with improved pharmacological properties. For example, reactions involving metal complexes have demonstrated enhanced DNA-binding capabilities and biological activity against cancer cell lines .

Mechanism of Action

The mechanism of action for compounds like 1,3-bis[4-(1H-benzimidazol-2-yl)phenyl]urea often involves:

  1. Intercalation into DNA: The compound may insert itself between DNA base pairs, disrupting replication and transcription processes.
  2. Inhibition of enzymes: It may inhibit specific enzymes involved in cellular processes, leading to apoptosis in cancer cells.

Data from biological assays indicate that these mechanisms contribute to its anticancer properties .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and acetone but less soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts with electrophiles due to the presence of nitrogen atoms in the benzimidazole rings.

Relevant analyses include thermal stability assessments and solubility tests which provide insights into its practical applications in pharmaceuticals .

Applications

Scientific Uses

1,3-bis[4-(1H-benzimidazol-2-yl)phenyl]urea has several potential applications:

  • Anticancer agents: Its ability to interact with DNA makes it a candidate for cancer therapy.
  • Antimicrobial agents: Exhibits activity against various bacterial strains.
  • Coordination chemistry research: Used in synthesizing metal complexes for bioimaging and sensing applications.

Research continues to explore its pharmacological potential and optimize its synthesis for better yields and efficacy in therapeutic contexts .

Introduction to Benzimidazole-Urea Hybrid Scaffolds

Structural and Functional Significance of Benzimidazole-Urea Conjugates in Medicinal Chemistry

The benzimidazole nucleus, a bicyclic aromatic heterocycle comprising fused benzene and imidazole rings, serves as a privileged scaffold in medicinal chemistry due to its structural resemblance to purine nucleotides. This similarity facilitates interactions with biological macromolecules, including DNA and enzyme active sites, enabling diverse therapeutic applications such as anticancer, antimicrobial, and antiviral activities [5] [9]. The urea moiety (–NH–CO–NH–) complements this profile by acting as a versatile hydrogen-bond donor/acceptor, enhancing binding affinity to target proteins through directional interactions. When conjugated, as in 1,3-bis[4-(1H-benzimidazol-2-yl)phenyl]urea, these components create a multifunctional pharmacophore capable of simultaneous multipoint recognition. The benzimidazole groups provide planar rigidity for intercalation or enzyme inhibition, while the urea linker enables conformational flexibility, optimizing interactions with deep hydrophobic pockets or polar residues in biological targets [2] [9].

Table 1: Key Functional Groups in 1,3-bis[4-(1H-benzimidazol-2-yl)phenyl]urea and Their Roles

Structural ElementChemical PropertiesBiological Functions
Benzimidazole Rings (×2)Planar aromatic system; H-bond acceptorsDNA intercalation; Enzyme inhibition (e.g., kinases, heparanase); Metal chelation
Urea LinkerH-bond donor/acceptor; Dipole moment ~4.5 DProtein binding via H-bond networks; Conformational adaptability for target fitting
Phenyl SpacersHydrophobic; π-π Stacking capabilityEnhanced membrane permeability; Auxiliary interactions with hydrophobic enzyme subsites

This synergy is exemplified in compound 7a (referenced in studies as the lead structure), where the bis-benzimidazole configuration enables bidentate binding, significantly boosting inhibitory potency compared to monosubstituted analogs [2].

Rationale for Targeting 1,3-bis[4-(1H-benzimidazol-2-yl)phenyl]urea as a Multifunctional Pharmacophore

The strategic design of 1,3-bis[4-(1H-benzimidazol-2-yl)phenyl]urea leverages its dual benzimidazole units to engage multiple therapeutic targets simultaneously. This compound exemplifies a "multitarget-directed ligand" (MTDL) approach, addressing complex diseases like cancer and metabolic disorders through synergistic mechanisms:

  • Heparanase Inhibition: As a potent heparanase inhibitor (IC₅₀ = 0.075–0.27 µM), it disrupts tumor metastasis by blocking enzymatic degradation of heparan sulfate proteoglycans in the extracellular matrix, thereby inhibiting cancer cell invasion and angiogenesis [2].
  • Carbohydrate-Digesting Enzyme Modulation: Derivatives exhibit significant α-amylase/α-glucosidase inhibition (IC₅₀ = 17–23 µM), useful for diabetes management by delaying glucose absorption [3].
  • Antioxidant Activity: Enhanced radical scavenging capacity (via TAC/FRAP assays) mitigates oxidative stress linked to chronic diseases [3].Molecular docking studies confirm high-affinity binding to heparanase, involving critical H-bonds with Glu²²³ and Glu⁴⁵⁰, and π-stacking with Phe²²⁴. Similarly, interactions with α-glucosidase involve residues like Asp³⁵⁴ and Arg⁶⁷⁸, positioning the urea linker as a catalytic site bridge [3] [7].

Table 2: Experimentally Validated Biological Activities of 1,3-bis[4-(1H-benzimidazol-2-yl)phenyl]urea and Derivatives

Biological TargetActivity (IC₅₀/EC₅₀)Model SystemKey InteractionsRef
Heparanase0.075–0.27 µMB16 metastasis modelH-bonds with Glu²²³, Glu⁴⁵⁰; π-stacking with Phe²²⁴[2]
α-Amylase/α-Glucosidase17.47–23.01 µMIn vitro enzymatic assayH-bonds with Asp³⁵⁴/Arg⁶⁷⁸; Hydrophobic pocket fit[3]
Reactive Oxygen Species (ROS)Strong activity (TAC assay)Chemical oxidation modelElectron donation from benzimidazole N-atoms[3]

Historical Evolution and Key Milestones in Benzimidazole-Urea Derivative Research

Benzimidazole chemistry originated in 1872 with Hobrecker’s synthesis of 2,5-dimethylbenzimidazole, but its therapeutic potential remained unexplored until the mid-20th century. The discovery of vitamin B₁₂ (1948), featuring 5,6-dimethylbenzimidazole as a nucleotide ligand, underscored its biological relevance, spurring interest in benzimidazole-based drug design [5] [9]. Key milestones include:

  • 1960s–1980s: Development of anthelmintics (e.g., albendazole) and antiulcer agents (e.g., omeprazole), validating benzimidazole’s metabolic stability and target selectivity.
  • Early 2000s: Rational design of urea hybrids began, focusing on kinase and protease inhibition. The seminal 2005 study by Marcaurelle et al. identified 1,3-bis[4-(1H-benzimidazol-2-yl)phenyl]urea (compound 7a) as a heparanase inhibitor, demonstrating in vivo efficacy in reducing B16 melanoma metastasis [2].
  • 2010s–Present: Expansion into multitarget agents. Derivatives like 3g (2023) combined benzimidazole-urea scaffolds with antioxidant and antidiabetic activities, while metal complexes (e.g., Zn(II)-benzimidazole) enhanced DNA-binding and apoptotic effects [3] [10].

Table 3: Evolution of Key Benzimidazole-Urea Derivatives in Medicinal Chemistry

Time PeriodKey Compound/ClassTherapeutic BreakthroughImpact on Current Research
1960–1980Albendazole/ThiabendazoleBroad-spectrum antiparasitic agentsValidated benzimidazole’s bioavailability and safety profile
20051,3-bis[4-(1H-benzimidazol-2-yl)phenyl]ureaFirst heparanase inhibitor in class; Antimetastatic effectsEstablished urea as a versatile linker for bis-heterocyclic systems
2020–2025Antioxidant-antidiabetic hybrids (e.g., 3g)Dual α-amylase inhibition/radical scavengingPioneered MTDLs for metabolic disease complications
2025Ru(II)/Zn(II)-benzimidazole-urea complexesEnhanced topoisomerase inhibition and apoptosis inductionOpened avenues for metallodrugs targeting drug-resistant cancers

Recent advances exploit computational tools (e.g., molecular dynamics, QSAR) to refine substituent effects, such as 5,6-dimethylation on the benzimidazole ring (compound 7d), which boosted heparanase inhibition 3.6-fold over unsubstituted analogs [2] [10]. This evolution highlights the scaffold’s adaptability in addressing emerging therapeutic challenges.

Properties

CAS Number

53859-71-5

Product Name

1,3-bis[4-(1H-benzimidazol-2-yl)phenyl]urea

IUPAC Name

1,3-bis[4-(1H-benzimidazol-2-yl)phenyl]urea

Molecular Formula

C27H20N6O

Molecular Weight

444.5 g/mol

InChI

InChI=1S/C27H20N6O/c34-27(28-19-13-9-17(10-14-19)25-30-21-5-1-2-6-22(21)31-25)29-20-15-11-18(12-16-20)26-32-23-7-3-4-8-24(23)33-26/h1-16H,(H,30,31)(H,32,33)(H2,28,29,34)

InChI Key

BQLOPROPJDPFEX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.